6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
4-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-13-5-3-12(4-6-13)15-19-21-14(17-18-16(21)24-15)11-20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUDSQJBIWUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel derivative belonging to the class of triazolo-thiadiazoles , which have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and potential therapeutic applications based on current research findings.
Biological Activity Overview
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
- Analgesic Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
The biological activities of This compound are thought to arise from several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting key enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with specific receptors linked to pain and inflammation.
- Cell Cycle Interference : In cancer cells, it may disrupt cell cycle progression leading to apoptosis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazole and thiadiazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through the activation of caspases . In vitro studies have shown that it can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models, suggesting a possible application in treating inflammatory diseases such as arthritis and other autoimmune conditions .
Pharmacological Applications
CNS Activity
The morpholine moiety in the compound contributes to its central nervous system (CNS) activity. Research has indicated that it may possess anxiolytic and antidepressant effects, making it a candidate for further investigation in neuropharmacology . Its ability to cross the blood-brain barrier enhances its potential for CNS-targeted therapies.
Cardiovascular Applications
There is emerging evidence that compounds similar to 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit cardioprotective effects. These effects could be attributed to their ability to modulate nitric oxide pathways or influence calcium signaling in cardiac tissues .
Material Science
Development of Functional Materials
Beyond biological applications, this compound's unique structure allows for its use in developing advanced materials. Its properties can be exploited in creating polymers with enhanced electrical conductivity or thermal stability. Research is ongoing into its potential use as a precursor for organic semiconductors or photovoltaic materials .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share the triazolothiadiazole core but differ in substituents, influencing their physicochemical and pharmacological profiles:
Impact of Substituents on Properties
Morpholinyl Group (Position 3)
- Solubility : Morpholine derivatives (e.g., target compound, ) exhibit enhanced aqueous solubility compared to adamantyl () or halogenated aryl groups (), due to hydrogen-bonding capacity.
- Bioactivity : Morpholine-containing compounds (e.g., ) may target enzymes like kinases or phosphatases, though specific data for the target compound is lacking.
Aryl Groups (Position 6)
Analytical Data
- IR/NMR : Key peaks for the target compound would include:
- IR : ~1250 cm⁻¹ (C-O-C of ethoxy), ~1110 cm⁻¹ (morpholine C-N).
- ¹H NMR : δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.6–3.8 ppm (morpholine protons).
- Mass Spectrometry : Expected molecular ion peak at m/z 396.48 (M⁺).
Pharmacological Comparison
Anticancer Activity
- Bcl-2 Inhibition : Indole-substituted analogues () showed apoptosis induction in cancer cells (e.g., HepG2). The target compound’s morpholine group may enhance binding to Bcl-2’s hydrophobic pockets.
- Cytotoxicity : Adamantyl derivatives () demonstrated IC₅₀ values <10 µM against leukemia cells, while halogenated aryl derivatives () showed moderate activity.
Antimicrobial Activity
Anti-Inflammatory Activity
- Naphthoxy Derivatives () : Reduced ulcerogenicity while maintaining efficacy (ED₅₀ ~25 mg/kg). The target compound’s ethoxyphenyl group may similarly minimize gastrointestinal toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?
- Methodology : The core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with thiocarbonyl compounds. For example, phosphorus oxychloride (POCl₃) is often used to activate carboxylic acids for cyclization with 4-amino-1,2,4-triazole-3-thiol derivatives . Optimization involves varying solvents (e.g., toluene, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., NaH). Purification methods like recrystallization (ethanol/water) or column chromatography are critical for yield improvement .
Q. How is structural characterization of this compound performed, and what key spectroscopic features confirm its identity?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹).
- ¹H/¹³C NMR : Resonances for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and morpholine protons (δ 2.4–3.7 ppm) are diagnostic .
- X-ray crystallography : Resolves crystal packing influenced by C–H⋯N hydrogen bonds and π–π stacking (e.g., planar triazole-thiadiazole core with dihedral angles >70° relative to substituents) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays (e.g., ELISA for PGE₂) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolo-thiadiazole analogs?
- Methodology : Discrepancies in bioactivity (e.g., COX-2 selectivity vs. inactivity) arise from substituent effects and assay conditions. Systematic approaches include:
- SAR studies : Compare analogs with varying substituents (e.g., ethoxy vs. methoxy groups, morpholine vs. piperidine) .
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for COX) and controls (e.g., celecoxib).
- Statistical analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π-values) with activity .
Q. What computational strategies predict the ADME properties of this compound, and how can they guide lead optimization?
- Methodology :
- In silico tools : SwissADME or PreADMET for predicting logP (optimal range: 2–5), aqueous solubility, and CYP450 interactions .
- Molecular docking : Simulate binding to targets (e.g., COX-2 PDB: 5KIR) to prioritize substituents enhancing affinity .
- In vitro validation : Caco-2 permeability assays and microsomal stability tests .
Q. How do intermolecular interactions influence the crystallographic packing of this compound, and what implications does this have for material stability?
- Methodology :
- X-ray analysis : Identify dominant interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking between triazole and aromatic rings) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals).
- Thermal studies : TGA/DSC to correlate packing density with melting points/decomposition .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of morpholinylmethyl-substituted triazolo-thiadiazoles?
- Methodology :
- Stepwise substitution : Synthesize analogs with modified morpholine (e.g., piperazine, thiomorpholine) or ethoxyphenyl groups (e.g., halogenation) .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole to assess ring flexibility .
- 3D-QSAR : CoMFA/CoMSIA models to map steric/electronic requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
